

Diisopropyl Chlorophosphate: A Technical Guide to its Chemical Properties and Applications

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Compound of Interest

Compound Name: *Diisopropyl chlorophosphate*

Cat. No.: *B043684*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl chlorophosphate (DICP), with the CAS number 2574-25-6, is a reactive organophosphorus compound widely utilized in organic synthesis and pharmaceutical development.^[1] As a key phosphorylating agent, it enables the introduction of a diisopropyl phosphate group onto various nucleophilic substrates, a critical step in the synthesis of numerous biologically active molecules, including enzyme inhibitors and nucleoside analogs.^[1] ^[2] Its utility is underscored by its role as an intermediate in the production of other organophosphorus compounds, such as the potent acetylcholinesterase inhibitor diisopropyl fluorophosphate (DFP). This guide provides a comprehensive overview of the chemical and physical properties of **diisopropyl chlorophosphate**, detailed experimental protocols for its synthesis and analysis, and an examination of its application in the development of targeted therapeutic agents.

Chemical and Physical Properties

Diisopropyl chlorophosphate is a colorless to nearly colorless liquid characterized by its high reactivity, particularly its sensitivity to moisture.^[3]^[4] Its physical and chemical properties are summarized in the table below, providing essential data for its safe handling, storage, and application in experimental settings.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₁₄ ClO ₃ P	[5]
Molecular Weight	200.60 g/mol	[5]
Appearance	Clear, colorless to almost colorless liquid	[3]
Odor	Pungent	[4]
Boiling Point	49-53 °C at ~0.1 mmHg	[3]
Density	~1.135 g/cm ³	[3]
Refractive Index (n _{20/D})	1.417	[3]
Solubility	Soluble in organic solvents (e.g., alcohol, ether); insoluble in water.	[4]
Stability	Moisture sensitive, hygroscopic.	[3]
Flash Point	83.8 °C	[3]
Vapor Pressure	0.101 mmHg at 25 °C	[3]

Spectroscopic Data

Detailed experimental spectra for **diisopropyl chlorophosphate** are not widely available in public databases. The following tables provide predicted spectroscopic characteristics based on its chemical structure and data from analogous organophosphorus compounds. These predictions are valuable for compound identification and quality control.

¹H NMR Spectroscopy (Predicted)

Protons	Multiplicity	Approx. Chemical Shift (δ , ppm)	Coupling Constant (J, Hz)
(CH ₃) ₂ CH-	Doublet	1.3 - 1.4	J(H,H) \approx 6.2 Hz
(CH ₃) ₂ CH-	Multiplet	4.7 - 4.9	J(H,H) \approx 6.2 Hz, J(P,H) \approx 8.5 Hz

¹³C NMR Spectroscopy (Predicted)

Carbon Atom	Approx. Chemical Shift (δ , ppm)	Coupling Constant (J, Hz)
CH ₃	23 - 24	J(C,P) \approx 4-5 Hz
CH	70 - 72	J(C,P) \approx 5-6 Hz

³¹P NMR Spectroscopy (Predicted)

Phosphorus Atom	Approx. Chemical Shift (δ , ppm)
(i-PrO) ₂ P(O)Cl	+3 to +7

Note: ³¹P NMR chemical shifts are referenced to 85% H₃PO₄. The exact shift can vary based on solvent and concentration.

Infrared (IR) Spectroscopy (Predicted)

Functional Group	Characteristic Absorption (cm ⁻¹)
P=O Stretch	1280 - 1300 (strong)
P-O-C Stretch	1000 - 1050 (strong)
C-H Stretch	2850 - 3000 (medium-strong)
P-Cl Stretch	500 - 600 (medium)

Mass Spectrometry

Electron impact mass spectrometry of **diisopropyl chlorophosphate** results in a characteristic fragmentation pattern. The major observed fragments are listed below.

m/z	Relative Intensity	Probable Fragment Identity
117	Top Peak	$[M - C_3H_7O - Cl]^+$
143	2nd Highest	$[M - C_3H_7O]^+$
43	3rd Highest	$[C_3H_7]^+$

Reactivity and Stability

Diisopropyl chlorophosphate is a highly reactive compound primarily used for its phosphorylating ability.

- **Hydrolysis:** It is sensitive to moisture and undergoes hydrolysis to form diisopropyl phosphate and hydrochloric acid. This reactivity necessitates handling under anhydrous conditions and storage in a dry, inert atmosphere.
- **Nucleophilic Substitution:** The phosphorus-chlorine bond is susceptible to nucleophilic attack. Alcohols, amines, and other nucleophiles readily displace the chloride ion, forming the corresponding phosphate esters or phosphoramidates. This is the basis of its utility as a phosphorylating agent.
- **Thermal Stability:** While stable at room temperature if kept dry, it can decompose upon heating, emitting toxic fumes of hydrogen chloride and phosphorus oxides.

Experimental Protocols

Synthesis of Diisopropyl Chlorophosphate (via in situ generation)

This protocol describes the formation of **diisopropyl chlorophosphate** from phosphorus oxychloride and isopropanol, which is then immediately used in a subsequent reaction.^[6]

Materials:

- Phosphorus oxychloride (POCl_3)
- Isopropanol (iPrOH)
- Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
- Base (e.g., Pyridine or Triethylamine)

Procedure:

- Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
- Charge the flask with anhydrous solvent and the substrate to be phosphorylated.
- Cool the flask to 0 °C in an ice bath.
- In a separate flask, prepare a solution of isopropanol (2.0 equivalents) and base (2.0 equivalents) in the anhydrous solvent.
- Slowly add phosphorus oxychloride (1.0 equivalent) to the cooled reaction flask containing the substrate.
- Add the isopropanol/base solution dropwise from the dropping funnel to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
- Upon completion, the reaction mixture containing the phosphorylated product can be worked up by washing with water, dilute acid, and brine, followed by drying over an anhydrous salt (e.g., Na_2SO_4), filtration, and purification by column chromatography or distillation.

Caption: Synthesis of **Diisopropyl Chlorophosphate**.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is adapted from a protocol for the related compound, diisopropyl fluorophosphate, and is suitable for the trace analysis of **diisopropyl chlorophosphate** in biological or environmental matrices.^[2]

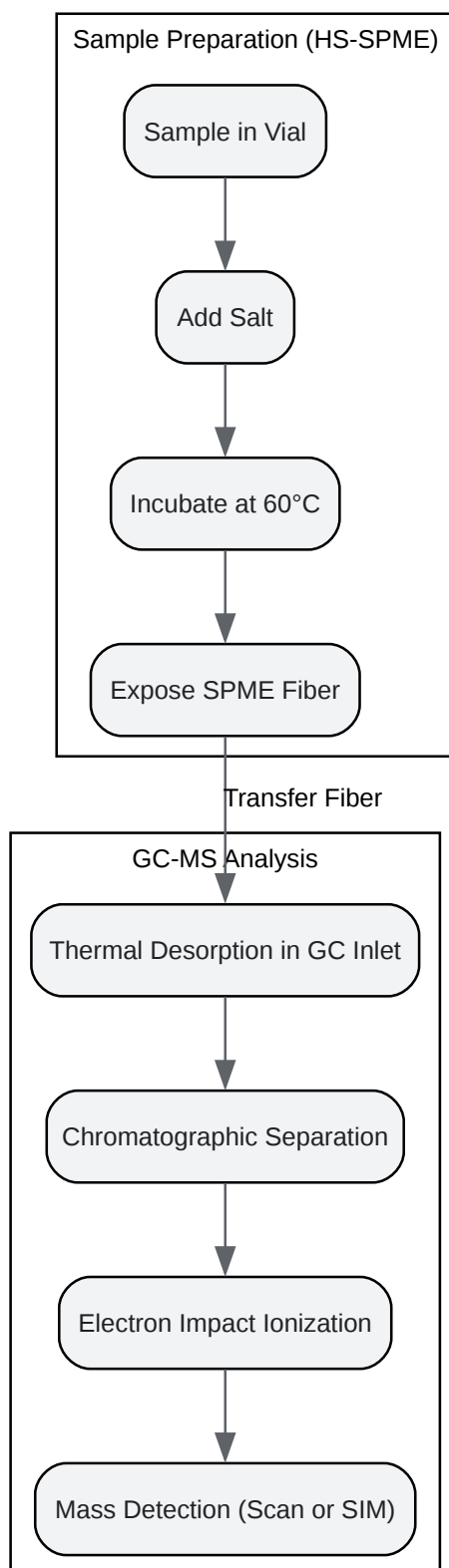
1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

- Place the sample (e.g., 1 mL of plasma or homogenized tissue) into a 10 mL headspace vial.
- Add a salt solution (e.g., NaCl to 30% w/v) to increase the volatility of the analyte.
- Seal the vial and pre-incubate at 60 °C for 5 minutes.
- Expose a 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB) SPME fiber to the headspace for 30 minutes at 60 °C with agitation.

2. GC-MS Analysis:

- Injector: Desorb the SPME fiber in the GC inlet at 250 °C for 5 minutes in splitless mode.
- Column: Use a capillary column suitable for semi-volatile compounds, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent).
- Oven Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 250 °C.
 - Hold: 5 minutes at 250 °C.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Mass Spectrometer:
 - Ionization Mode: Electron Impact (EI) at 70 eV.

- Scan Mode: Scan from m/z 40 to 300 for qualitative analysis or use Selected Ion Monitoring (SIM) for quantitative analysis, targeting the characteristic ions (e.g., m/z 117, 143, 43).



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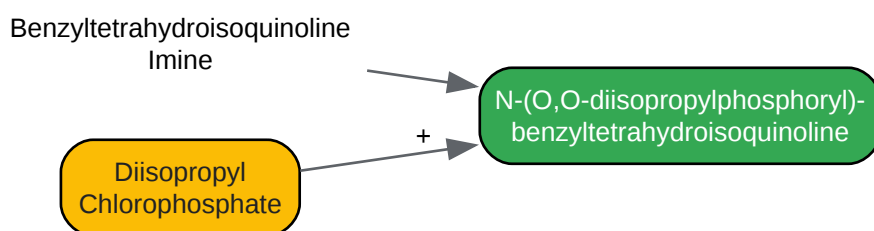
Caption: GC-MS analytical workflow.

Applications in Drug Development

Diisopropyl chlorophosphate is a valuable reagent for introducing phosphate moieties into drug candidates, which can modulate their solubility, cell permeability, and biological activity.[2]

Synthesis of a Mitochondrial Complex Inhibitor

A notable application is the synthesis of N-(O,O-diisopropylphosphoryl)-benzyltetrahydroisoquinoline, a potent inhibitor of mitochondrial complexes I and III.[6] This compound is synthesized in a one-pot procedure where **diisopropyl chlorophosphate** is generated in situ and reacts with a benzyltetrahydroisoquinoline imine intermediate.

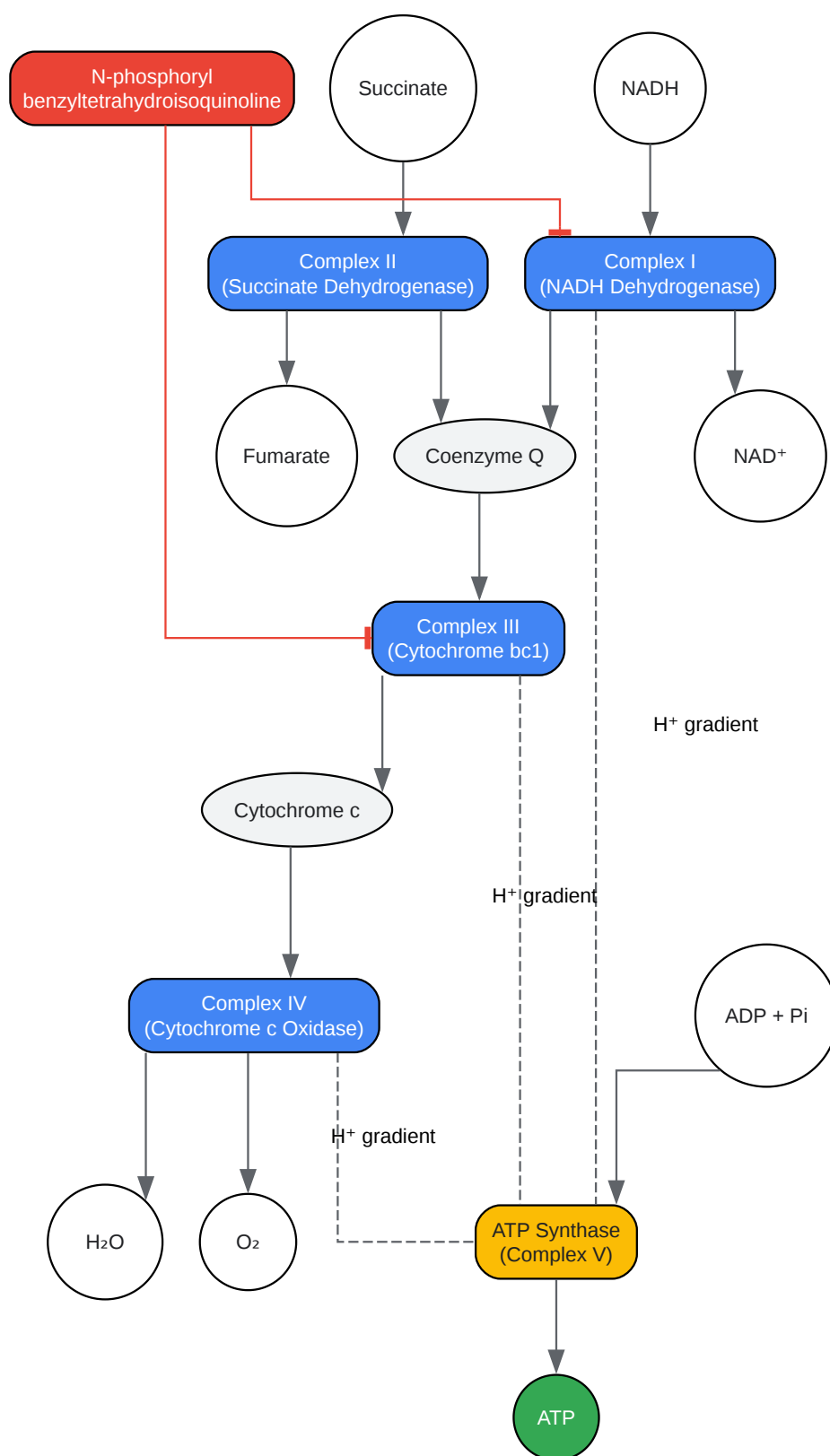


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Caption: Phosphorylation of an imine intermediate.

Mechanism of Action: Inhibition of the Electron Transport Chain

The resulting N-phosphorylated benzyltetrahydroisoquinoline derivative acts as a powerful inhibitor of the mitochondrial electron transport chain.[6][7][8] Specifically, it targets Complex I (NADH:ubiquinone oxidoreductase) and Complex III (ubiquinone:cytochrome c oxidoreductase). By blocking electron flow through these critical complexes, the compound disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. This inhibition of cellular respiration leads to a decrease in energy production and can induce apoptosis, making such compounds potential candidates for anticancer therapies.[9]



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Caption: Inhibition of Mitochondrial Electron Transport Chain.

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